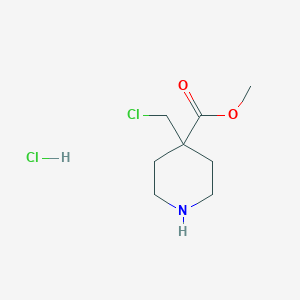

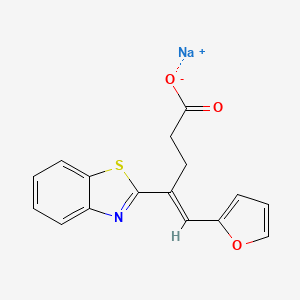

![molecular formula C15H15N5O3S B2836118 N-(3-甲基-4-(N-(吡唑并[1,5-a]嘧啶-6-基)磺酰氨基)苯基)乙酰胺 CAS No. 2034475-40-4](/img/structure/B2836118.png)

N-(3-甲基-4-(N-(吡唑并[1,5-a]嘧啶-6-基)磺酰氨基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide” is a complex organic compound. It belongs to the family of pyrazolopyrimidines, which are heterocyclic compounds with a molecular formula of C6H5N3 . These compounds form the central core of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide . This leads to cyclocondensation with the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-diones .Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines, including “N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide”, involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One is pyrrole-type (proton donor) and the other is pyridine-type (proton acceptor) .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .科学研究应用

合成和抗菌评估

Darwish 等人(2014 年)的一项研究重点是合成将磺酰基部分结合起来的新杂环化合物,针对其用作抗菌剂。该研究涉及创造各种衍生物,包括噻唑、吡啶酮、吡唑、色烯和腙,从易于获得的 N-[4-(氨基磺酰基)苯基]-2-氰基乙酰胺开始。这些化合物经过各种反应生成一系列衍生物,然后评估其抗菌和抗真菌活性,显示出有希望的结果 Darwish 等人,2014 年。

新型抗肿瘤活性

Alqasoumi 等人(2009 年)探索了新型乙酰胺、吡咯、吡咯并嘧啶、硫氰酸盐、腙、吡唑、异硫氰酸盐和噻吩衍生物的抗肿瘤潜力,这些衍生物含有生物活性吡唑部分。他们的研究发现化合物 4 比参考药物阿霉素更有效,表明这些新型化合物具有显着的抗肿瘤活性 Alqasoumi 等人,2009 年。

配位络合物和抗氧化活性

Chkirate 等人(2019 年)合成了两种吡唑-乙酰胺衍生物及其 Co(II) 和 Cu(II) 配位络合物,并对其进行了表征。该研究重点介绍了氢键对自组装过程的影响,并证明了配体及其配合物具有显着的抗氧化活性,表明它们具有各种应用潜力 Chkirate 等人,2019 年。

电子结构和抗阿米巴药剂分析

Shukla 和 Yadava(2020 年)对与 N-(3-甲基-4-(N-(吡唑并[1,5-a]嘧啶-6-基)磺酰基)苯基)乙酰胺密切相关的化合物进行了量子力学计算,以评估其作为抗阿米巴药剂的潜力。他们的研究包括分子静电势 (MEP) 和 HOMO-LUMO 能隙分析,表明该化合物的化学反应性。此外,分子对接研究表明该分子对溶组织内阿米巴有效 Shukla 和 Yadava,2020 年。

抗癌药的体外细胞毒活性

Al-Sanea 等人(2020 年)设计并合成了 2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑-1-基]乙酰胺衍生物,以研究其抗癌活性。一种化合物尤其对几种癌细胞系表现出显着的生长抑制作用,表明这些衍生物作为抗癌剂的潜力 Al-Sanea 等人,2020 年。

未来方向

The future directions for “N-(3-methyl-4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)acetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields , these compounds are of significant interest for future research.

属性

IUPAC Name |

N-[3-methyl-4-(pyrazolo[1,5-a]pyrimidin-6-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-10-7-12(18-11(2)21)3-4-14(10)24(22,23)19-13-8-16-15-5-6-17-20(15)9-13/h3-9,19H,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDNLZNPKVOSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

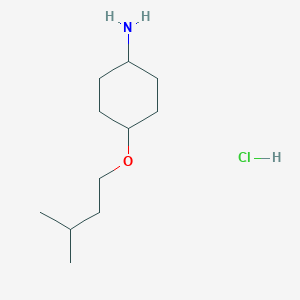

![8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836039.png)

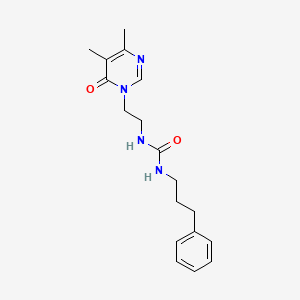

![N-(1-phenylethyl)-4-{[3-(phenylthio)pyrazin-2-yl]oxy}benzamide](/img/structure/B2836040.png)

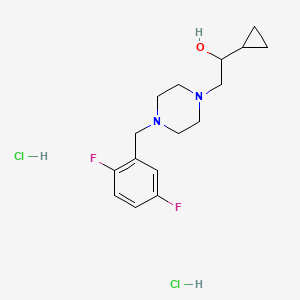

![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2836044.png)

![6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2836045.png)

![8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2836049.png)